molecular formula C6H18O3Si3 B157284 Hexamethylcyclotrisiloxane CAS No. 541-05-9

Hexamethylcyclotrisiloxane

Cat. No. B157284
CAS RN: 541-05-9
M. Wt: 222.46 g/mol
InChI Key: HTDJPCNNEPUOOQ-UHFFFAOYSA-N
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Description

Hexamethylcyclotrisiloxane, commonly referred to as D3 due to its three siloxane units, is a cyclic siloxane compound that has been extensively studied due to its utility in the synthesis of silicon-based polymers. The compound features a planar ring structure with silicon and oxygen atoms alternating in the ring. The methyl groups attached to the silicon atoms extend above and below the plane of the ring, contributing to the compound's chemical properties and reactivity .

Synthesis Analysis

The synthesis of hexamethylcyclotrisiloxane-based polymers can be achieved through controlled anionic and cationic polymerization processes. Anionic polymerization can be controlled by temperature adjustments to avoid side reactions and achieve narrow molecular weight distributions. This method has been used to create linear triblock copolymers and star co- and terpolymers with precise architectures . Cationic polymerization, on the other hand, can be initiated by compounds such as HCl and antimony pentachloride, resulting in high polymer yields with controlled molecular weights and minimal formation of cyclic byproducts .

Molecular Structure Analysis

The molecular structure of hexamethylcyclotrisiloxane has been elucidated using electron diffraction techniques. The compound exhibits a planar ring with oxygen valence angles larger than silicon valence angles. The Si–O bond distances are shorter than Si–C bond distances, indicating a higher ionic character for the Si–O bond. The methyl groups are positioned at an angle to the silicon, which affects the interatomic distances and the overall stability of the molecule .

Chemical Reactions Analysis

Hexamethylcyclotrisiloxane can undergo various chemical reactions, including decomposition over solid oxides. For instance, alumina can catalyze the complete removal of hexamethylcyclotrisiloxane from synthetic biogases, involving reactive adsorption and methane release. The reactivity of hexamethylcyclotrisiloxane with basic oxides like MgO and CaO is also notable, especially in the absence of CO2 . Additionally, the oligomerization of hexamethylcyclotrisiloxane can be influenced by the presence of methylmethoxysilanes, leading to the formation of linear oligomers with specific sequences .

Physical and Chemical Properties Analysis

The physical and chemical properties of hexamethylcyclotrisiloxane are closely related to its molecular structure and the nature of its polymerization reactions. The solid-state polymerization of hexamethylcyclotrisiloxane is a cationic process that occurs at the crystal surface, with the rate being inversely proportional to the defect and negative ion concentrations in the crystalline monomer . The polymerization mechanism involves various processes, including monomer addition, siloxane bond cleavage, and condensation reactions, which can be significantly influenced by the presence of water and other catalysts .

Scientific Research Applications

1. Cationic Polymerization of Hexamethylcyclotrisiloxane in Excess Water

  • Summary of Application: Hexamethylcyclotrisiloxane (D3) is used in the cationic ring-opening polymerization process. This process is fundamentally studied and practically used to prepare polymers of various molar masses in a straightforward way .
  • Methods of Application: The polymerization of D3 is conducted in water, using catalysts or surfactants. In surfactant-free conditions, µm-sized droplets are stabilized by silanol end-groups of the generated amphiphilic polymers .
  • Results or Outcomes: High-molar polymers were generated at room temperature. The final colloidal stability is better with the introduction of various surfactants in the recipe, at the expense of low small cycles’ content .

2. Industrial Synthesis of Reactive Silicones

  • Summary of Application: Hexamethylcyclotrisiloxane is used in the industrial synthesis of reactive silicones. It is used to generate silicone chains with perfectly controlled masses and functionality .
  • Methods of Application: The synthesis involves the use of various reactions and industrial processes to furnish silicones, focusing especially on reactive silicones .
  • Results or Outcomes: The result is the production of telechelic OH-terminated polysiloxanes, which represent one of the most relevant members of this important materials family .

3. Preparation of Graft Polymers and Block Polymers

  • Summary of Application: Hexamethylcyclotrisiloxane is used in the preparation of graft polymers and block polymers .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The outcome is the production of graft polymers and block polymers .

4. Proteomics Research

  • Summary of Application: Hexamethylcyclotrisiloxane is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The outcome is the advancement of proteomics research .

5. Intermediate in Organic Reactions

  • Summary of Application: Hexamethylcyclotrisiloxane acts as an intermediate in organic reactions . It is used in the synthesis of various organic compounds .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The outcome is the synthesis of various organic compounds .

6. Preparation of Silicone Aqueous Emulsions

  • Summary of Application: Hexamethylcyclotrisiloxane is used in the preparation of silicone aqueous emulsions . These emulsions are widely used in numerous applications, for their thermal resistance or their innocuity .
  • Methods of Application: The preparation involves the ring-opening polymerization of cyclosiloxanes .
  • Results or Outcomes: The outcome is the generation of silicone aqueous emulsions .

4. Proteomics Research

  • Summary of Application: Hexamethylcyclotrisiloxane is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The outcome is the advancement of proteomics research .

5. Intermediate in Organic Reactions

  • Summary of Application: Hexamethylcyclotrisiloxane acts as an intermediate in organic reactions . It is used in the synthesis of various organic compounds .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The outcome is the synthesis of various organic compounds .

6. Preparation of Silicone Aqueous Emulsions

  • Summary of Application: Hexamethylcyclotrisiloxane is used in the preparation of silicone aqueous emulsions . These emulsions are widely used in numerous applications, for their thermal resistance or their innocuity .
  • Methods of Application: The preparation involves the ring-opening polymerization of cyclosiloxanes .
  • Results or Outcomes: The outcome is the generation of silicone aqueous emulsions .

Safety And Hazards

Hexamethylcyclotrisiloxane is flammable . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Recent research has focused on the cationic ring-opening polymerization of hexamethylcyclotrisiloxane (D3), a crystalline strained cycle, in water . Depending on the catalyst or/and surfactants used, polymers of various molar masses are prepared in a straightforward way . This represents a promising direction for future research and applications of Hexamethylcyclotrisiloxane.

properties

IUPAC Name

2,2,4,4,6,6-hexamethyl-1,3,5,2,4,6-trioxatrisilinane
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InChI

InChI=1S/C6H18O3Si3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDJPCNNEPUOOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C[Si]1(O[Si](O[Si](O1)(C)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18O3Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25084-99-5
Record name Cyclotrisiloxane, 2,2,4,4,6,6-hexamethyl-, homopolymer
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DSSTOX Substance ID

DTXSID501337639
Record name Hexamethylcyclotrisiloxane
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Molecular Weight

222.46 g/mol
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Physical Description

Liquid, White solid; [EPA - TSCATS] Crystals; [Alfa Aesar MSDS]
Record name Cyclotrisiloxane, 2,2,4,4,6,6-hexamethyl-
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Record name Hexamethylcyclotrisiloxane
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Product Name

Hexamethylcyclotrisiloxane

CAS RN

541-05-9
Record name Hexamethylcyclotrisiloxane
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Record name Hexamethylcyclotrisiloxane
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Record name Cyclotrisiloxane, 2,2,4,4,6,6-hexamethyl-
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Record name HEXAMETHYLCYCLOTRISILOXANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexamethylcyclotrisiloxane

Citations

For This Compound
4,170
Citations
M Palczewska-Tulińska, P Oracz - Journal of Chemical & …, 2005 - ACS Publications
Liquid densities, viscosities, orthobaric heat capacities, surface tensions, thermal conductivities, and saturated vapor pressures were measured for samples of mole fraction purity of …
Number of citations: 36 pubs.acs.org
RC Osthoff, WT Grubb, CA Burkhard - Journal of the American …, 1953 - ACS Publications
The vapor pressure of hexamethylcyclotrisiloxane as a function of temperature has been determined. The enthalpies of vaporization, fusion and sublimation are 9.5, 3.7 and 13.2 kcal./…
Number of citations: 44 pubs.acs.org
E Finocchio, G Garuti, M Baldi, G Busca - Chemosphere, 2008 - Elsevier
The decomposition of hexamethylcyclotrisiloxane (HMCTS) has been studied at room temperature and in the range 473–673K over the surface of basic (CaO, MgO) and acidic oxides (…
Number of citations: 75 www.sciencedirect.com
HGP Lewis, TB Casserly… - Journal of the …, 2001 - iopscience.iop.org
A nonplasma technique, hot-filament chemical vapor deposition (HFCVD), is an alternative method for producing organosilicon films of novel structure. Films are deposited onto room-…
Number of citations: 97 iopscience.iop.org
G Toskas, M Moreau, M Masure, P Sigwalt - Macromolecules, 2001 - ACS Publications
Cationic polymerization of hexamethylcyclotrisiloxane (D 3 ) initiated by HCl and antimony pentachloride (SbCl 5 ) may give a high polymer (HP) with controlled molecular weight in …
Number of citations: 34 pubs.acs.org
P Sela, S Peukert, J Herzler, C Schulz… - … für Physikalische Chemie, 2020 - degruyter.com
Shock-tube experiments have been performed to investigate the thermal decomposition of octamethylcyclotetrasiloxane (D4, Si 4 O 4 C 8 H 24 ) and hexamethylcyclotrisiloxane (D3, Si …
Number of citations: 7 www.degruyter.com
VM Kopylov, DY Zhinkin, PL Prikhod'ko… - Polymer Science …, 1981 - Elsevier
A study was made of polymerization of hexamethylcyclotrisiloxane (D 3 ) in the presence of trimethylsilanol (TMS), initiated by α,ω-bis-(tetramethylammonium) dimethylsiloxanate. The …
Number of citations: 4 www.sciencedirect.com
CL Elkins, TE Long - Macromolecules, 2004 - ACS Publications
Poly (dimethylsiloxane)(PDMS) possesses a variety of properties that are attractive for many industrial applications. 1 PDMS exhibits excellent thermal and oxidative stability as well as …
Number of citations: 50 pubs.acs.org
J Chojnowski, S Rubinsztajn, W Fortuniak… - Journal of Inorganic and …, 2007 - Springer
Reactions of hexamethylcyclotrisiloxane, D 3 , with 1,1,3,3-tetramethyldisiloxane, H MM H , 1,1,1,3,3-pentamethyldisiloxane, H MM, phenyldimethylsilane and phenylmethylsilane …
Number of citations: 52 link.springer.com
R Bischoff, P Sigwalt - Polymer international, 1999 - Wiley Online Library
Polymerization of hexamethylcyclotrisiloxane (D 3 ) in CH 2 Cl 2 at 30C, initiated by triflic acid (TfOH) was studied in the presence of siloxanediols (HD 2 OH or HD x OH) which …
Number of citations: 6 onlinelibrary.wiley.com

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